Chromane-3-carbohydrazide

Overview

Description

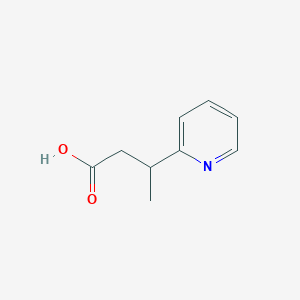

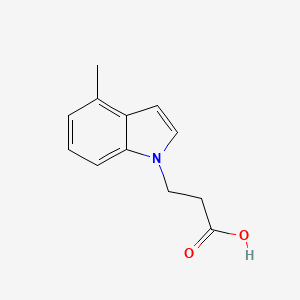

Chromane-3-carbohydrazide is a derivative of chromane, a heterocyclic chemical compound with the chemical formula C9H10O . It has been used to synthesize a simple Schiff-base condition .

Synthesis Analysis

The synthesis of this compound involves a new 7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide design . The synthesized molecules’ photophysical properties were investigated in various solvent systems and solvent-poor-solvent assays .Molecular Structure Analysis

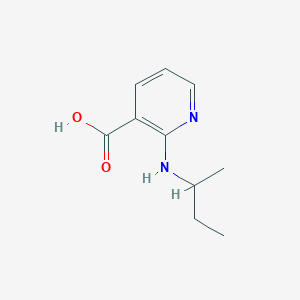

The molecular structure of this compound is based on the chromane scaffold, which is a fusion of a benzene nucleus with dihydropyran .Chemical Reactions Analysis

This compound undergoes a series of chemical reactions during its synthesis. It forms a 1:2 stoichiometry complex with an estimated association constant of 4.04×10^4 M^−2 with In^3+ ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were investigated in various solvent systems and solvent-poor-solvent assays. The synthesized molecules exhibit the absorbance band at 440 nm and the emission band at 488 nm in DMSO: H^2O .Scientific Research Applications

Chromane-3-carbohydrazide is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the metabolism of carbohydrates, lipids, and proteins, as well as to measure enzyme activity. This compound has also been used to study enzyme kinetics and to measure the concentration of various metabolites. In addition, it has been used to study the structure and function of various proteins, including DNA-binding proteins and enzymes.

Mechanism of Action

Target of Action

Chromane-3-carbohydrazide is a derivative of chromone, a heterocyclic compound that has been recognized as a privileged structure for new drug invention and development Chromone derivatives have been known to interact with different types of receptors .

Mode of Action

It’s worth noting that the type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities .

Biochemical Pathways

This compound, as a chromone derivative, may affect various biochemical pathways. Chromone derivatives have been discussed as anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer agents

Pharmacokinetics

A study on pyrazine-chromene-3-carbohydrazide conjugates, which are similar compounds, indicated that most of the compounds satisfied all rules of drug-likeness according to in silico admet prediction .

Result of Action

Chromone derivatives have shown promising anticancer and antiviral potential , suggesting that this compound may have similar effects.

Action Environment

A study on a similar compound, a chromene carbohydrazide- schiff base, showed selective turn-off emission recognition of in3+ ions in dmso: h2o (7:3, ph=74) , suggesting that the action of this compound may also be influenced by environmental factors such as pH and solvent composition.

Advantages and Limitations for Lab Experiments

The main advantage of using chromane-3-carbohydrazide in laboratory experiments is that it is a relatively inexpensive and easy to use reagent. It is also stable and can be stored for long periods of time without any significant degradation. However, it can be toxic and should be handled with care. In addition, it can be difficult to remove from the reaction mixture, which can lead to contamination of other reagents.

Future Directions

The future directions of chromane-3-carbohydrazide research include the development of more efficient synthesis methods, the use of this compound as a drug delivery system, the exploration of its potential as an antifungal agent, and the investigation of its use as an antioxidant. Additionally, further research is needed to understand the molecular mechanisms of its action and to develop more selective inhibitors. Finally, further research is needed to explore its potential as a therapeutic agent for various diseases.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Chromane-3-carbohydrazide plays a significant role in biochemical reactions, particularly as a ligand in metal ion detection. It forms complexes with metal ions, which can be used in chemosensing applications. For instance, this compound has been shown to interact with indium ions (In3+), forming a 1:2 stoichiometry complex . This interaction is characterized by chelation-caused fluorescence quenching (CHEQ), which reduces the emission intensity of the compound. The binding mechanism involves coordination with the metal ion, which can be investigated using techniques such as NMR titration and DFT/TD-DFT studies .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit significant inhibitory effects on the production of reactive oxygen species (ROS) and the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) . These effects suggest that this compound may play a role in modulating oxidative stress and inflammation within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. For example, this compound can act as a chemosensor for metal ions, where it binds to the metal ion and induces a change in fluorescence properties . Additionally, this compound may interact with enzymes involved in oxidative stress pathways, thereby modulating their activity and influencing cellular responses to oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability in various solvent systems has been investigated, with findings indicating that it remains stable under specific conditions . Long-term studies have shown that this compound can maintain its activity and function over extended periods, making it a reliable compound for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to organs such as the liver and kidneys . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress and inflammation pathways . These interactions can lead to changes in the overall metabolic profile of cells, highlighting the importance of this compound in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound are essential for its biochemical activity and function, as they determine the compound’s availability to interact with target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

properties

IUPAC Name |

3,4-dihydro-2H-chromene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-12-10(13)8-5-7-3-1-2-4-9(7)14-6-8/h1-4,8H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZHHAIRMIQRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401205314 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1097790-45-8 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1097790-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1386057.png)

![N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1386069.png)